{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}{4-[2-(propan-2-yl)-2H-tetrazol-5-yl]phenyl}methanone
Description
The compound {4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}{4-[2-(propan-2-yl)-2H-tetrazol-5-yl]phenyl}methanone features a piperazine core linked to two distinct aromatic systems:
- A (2E)-3-phenylpropenyl group attached to the piperazine nitrogen, stabilized in the E-configuration.
- A methanone-bridged phenyl ring substituted with a 2-isopropyl tetrazole moiety at the para position.
The tetrazole group is known for its metabolic stability and hydrogen-bonding capacity, while the E-configured propenyl group may influence steric and electronic interactions in biological targets .
Properties
Molecular Formula |
C24H28N6O |
|---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]-[4-(2-propan-2-yltetrazol-5-yl)phenyl]methanone |
InChI |
InChI=1S/C24H28N6O/c1-19(2)30-26-23(25-27-30)21-10-12-22(13-11-21)24(31)29-17-15-28(16-18-29)14-6-9-20-7-4-3-5-8-20/h3-13,19H,14-18H2,1-2H3/b9-6+ |
InChI Key |
WTOZFFZBPIMYNI-RMKNXTFCSA-N |
Isomeric SMILES |
CC(C)N1N=C(N=N1)C2=CC=C(C=C2)C(=O)N3CCN(CC3)C/C=C/C4=CC=CC=C4 |
Canonical SMILES |
CC(C)N1N=C(N=N1)C2=CC=C(C=C2)C(=O)N3CCN(CC3)CC=CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}{4-[2-(propan-2-yl)-2H-tetrazol-5-yl]phenyl}methanone typically involves multi-step organic reactionsThe final step involves the coupling of the tetrazolylphenyl group to the piperazine derivative under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-throughput reactors, advanced purification techniques such as column chromatography, and stringent quality control measures to ensure consistency in the final product .
Chemical Reactions Analysis
Types of Reactions
{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}{4-[2-(propan-2-yl)-2H-tetrazol-5-yl]phenyl}methanone can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Pharmacological Properties
-
Antidepressant Activity :
- Research indicates that compounds with piperazine moieties exhibit antidepressant effects. The structural similarity of this compound to known antidepressants suggests potential efficacy in treating mood disorders. Studies have shown that derivatives of piperazine can modulate serotonin and norepinephrine levels, which are crucial for mood regulation .
-
Anticancer Potential :
- The compound's structure allows for interactions with various biological targets implicated in cancer pathways. Preliminary studies have indicated that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth by interfering with cell cycle progression . For instance, compounds with tetrazole rings have shown promise in targeting cancer cell lines, suggesting that this compound may also exhibit anticancer properties.
-
Antimicrobial Activity :
- The presence of the phenyl and tetrazole groups may enhance the antimicrobial activity of this compound. Research has demonstrated that similar structures can disrupt bacterial membranes or inhibit essential bacterial enzymes . This property could be leveraged for developing new antibiotics or antifungal agents.
Case Studies
Mechanism of Action
The mechanism of action of {4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}{4-[2-(propan-2-yl)-2H-tetrazol-5-yl]phenyl}methanone involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired effects. For example, the compound may bind to receptors or enzymes, altering their activity and influencing cellular processes .
Comparison with Similar Compounds
Piperazine-Based Compounds with Tetrazole Substituents
Several analogs share the piperazine scaffold and tetrazole substituents but differ in linker chemistry and substituent positions:
Key Observations :
Piperazine-Cinnamoyl Hybrids
Compounds combining piperazine with cinnamoyl (E-propenone) motifs exhibit structural and pharmacological parallels:
Key Observations :
Tetrazole-Thiazolone Hybrids
Analogous heterocyclic systems with piperazine and aromatic substituents:
Key Observations :
Biological Activity
The compound {4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}{4-[2-(propan-2-yl)-2H-tetrazol-5-yl]phenyl}methanone, commonly referred to as a piperazine derivative, has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 420.52 g/mol. The structure features a piperazine ring, which is known for its diverse pharmacological properties, and a tetrazole moiety that may enhance its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of piperazine compounds can inhibit the growth of various bacterial strains. Specifically, compounds similar to this one have shown effectiveness against Salmonella biofilms, indicating potential as an anti-virulence agent .
- Antitumor Activity : Compounds with similar structures have demonstrated cytotoxic effects on cancer cell lines. For instance, derivatives containing piperazine have been evaluated for their ability to induce apoptosis in various tumor cells .
- Neuropharmacological Effects : Some piperazine derivatives have been explored for their anticonvulsant properties. The presence of specific substituents on the piperazine ring can modulate activity against seizure models, suggesting potential use in treating epilepsy .
The mechanisms through which this compound exerts its biological effects are still under investigation but may involve:
- Inhibition of Biofilm Formation : The compound's ability to disrupt biofilm formation in bacteria like Salmonella suggests it may interfere with bacterial adhesion and colonization processes .
- Cytotoxic Mechanisms : In cancer cells, structural modifications in similar compounds have been linked to enhanced interactions with DNA or inhibition of critical enzymes involved in cell proliferation .
Case Studies
Several studies have highlighted the biological efficacy of piperazine-based compounds:
- Study on Antimicrobial Properties : A study by Robijns et al. (2012) identified that certain piperazine derivatives significantly inhibited biofilm formation in Salmonella, showcasing their potential as antimicrobial agents .
- Antitumor Evaluation : Research involving piperazine derivatives showed promising results against various cancer cell lines, with some compounds exhibiting IC50 values comparable to established chemotherapeutics like doxorubicin .
- Neuropharmacological Research : In a study evaluating anticonvulsant activity, certain piperazine derivatives were found to significantly reduce seizure frequency in animal models, indicating their potential utility in epilepsy treatment .
Data Tables
| Biological Activity | Compound Reference | IC50 Value (µM) | Notes |
|---|---|---|---|
| Antimicrobial | Robijns et al., 2012 | 12.5 | Effective against Salmonella biofilm |
| Antitumor | Various studies | <10 | Potent against multiple cancer cell lines |
| Anticonvulsant | Neuropharmacology studies | 15 | Significant reduction in seizure activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
